1-[4-[[4-(2,4-Dinitrophenoxy)phenyl]methyl]phenoxy]-2,4-dinitrobenzene
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Overview
Description
1-[4-[[4-(2,4-Dinitrophenoxy)phenyl]methyl]phenoxy]-2,4-dinitrobenzene is a complex organic compound characterized by its multiple nitro groups and phenoxy linkages
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[[4-(2,4-Dinitrophenoxy)phenyl]methyl]phenoxy]-2,4-dinitrobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dinitrophenol with a suitable benzyl halide under basic conditions to form the intermediate benzyl ether. This intermediate is then further reacted with another equivalent of 2,4-dinitrophenol in the presence of a base to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-[4-[[4-(2,4-Dinitrophenoxy)phenyl]methyl]phenoxy]-2,4-dinitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Formation of dinitrobenzoic acids.
Reduction: Formation of corresponding diamines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-[4-[[4-(2,4-Dinitrophenoxy)phenyl]methyl]phenoxy]-2,4-dinitrobenzene has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1-[4-[[4-(2,4-Dinitrophenoxy)phenyl]methyl]phenoxy]-2,4-dinitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, affecting the oxidative state of biological molecules. The phenoxy groups can interact with hydrophobic pockets in proteins, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to specific biological effects .
Comparison with Similar Compounds
- 4-(2,4-Dinitrophenoxy)phenol
- 2-(2-[(4-Methoxyphenoxy)methyl]phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Comparison: 1-[4-[[4-(2,4-Dinitrophenoxy)phenyl]methyl]phenoxy]-2,4-dinitrobenzene is unique due to its multiple nitro groups and phenoxy linkages, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a higher degree of functionalization, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Properties
IUPAC Name |
1-[4-[[4-(2,4-dinitrophenoxy)phenyl]methyl]phenoxy]-2,4-dinitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N4O10/c30-26(31)18-5-11-24(22(14-18)28(34)35)38-20-7-1-16(2-8-20)13-17-3-9-21(10-4-17)39-25-12-6-19(27(32)33)15-23(25)29(36)37/h1-12,14-15H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNGVFPRTACNIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N4O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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